
Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The specific structure of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin makes it an interesting subject for research due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the use of Suzuki-cross-coupling reactions, which involve the coupling of 3-chlorocoumarin with substituted boronic acids using a palladium catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to increase yield and reduce costs. This includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin involves its interaction with various molecular targets. It can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 3-phenylcoumarin
- 4-hydroxycoumarin
Uniqueness
Compared to other coumarin derivatives, 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin exhibits unique properties due to the presence of the pyridyl group, which enhances its binding affinity to biological targets and increases its solubility in aqueous environments .
Properties
CAS No. |
67210-69-9 |
|---|---|
Molecular Formula |
C20H13NO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one |
InChI |
InChI=1S/C20H13NO3/c22-15-8-9-16-17(11-15)24-20(23)19(14-7-4-10-21-12-14)18(16)13-5-2-1-3-6-13/h1-12,22H |
InChI Key |
USXABZNQZQPEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


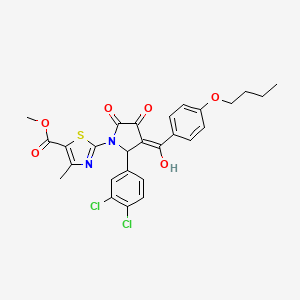
![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)
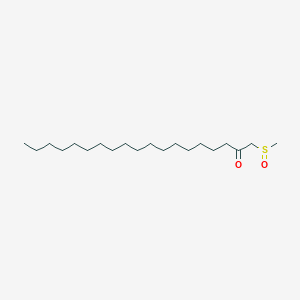
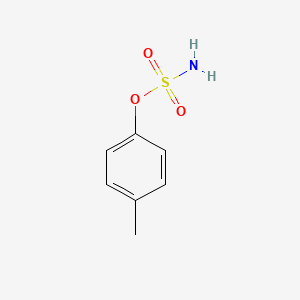
![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)
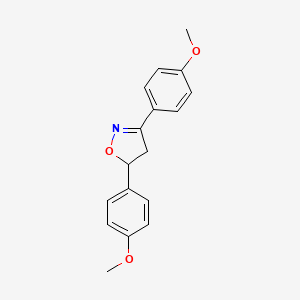


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
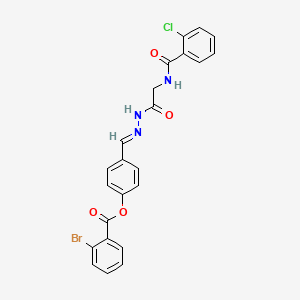

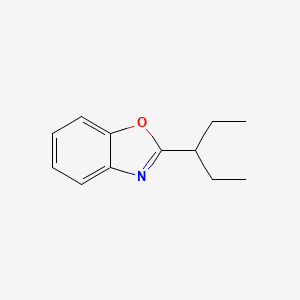
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
